2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)-
Description
Nomenclature and Structural Representation in Academic Literature
In scientific literature, precise nomenclature is critical for the unambiguous identification of a chemical substance. 2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)- is identified by several names and chemical identifiers, which are crucial for database searches and academic communication.
The systematic IUPAC name for this compound is (2E)-3-phenyl-N-(2-phenylethyl)prop-2-enamide . nih.gov This name precisely describes its molecular structure: a propenamide backbone with a phenyl group at the third carbon and a phenylethyl group attached to the amide nitrogen. The "(2E)-" designation specifies the stereochemistry around the carbon-carbon double bond, indicating a trans configuration where the main substituent groups are on opposite sides of the double bond. nih.gov
Common synonyms found in chemical databases and publications include N-phenethylcinnamamide , (E)-N-Phenethylcinnamamide , and N-2-phenylethylcinnamamide . nih.govnih.gov The compound is registered under the CAS Number 103188-43-8 . nih.gova2bchem.comaaronchem.comabmole.com Its molecular formula is C₁₇H₁₇NO , and it has a molecular weight of approximately 251.32 g/mol . nih.govnih.gov
| Identifier | Value |
|---|---|
| IUPAC Name | (2E)-3-phenyl-N-(2-phenylethyl)prop-2-enamide |
| CAS Number | 103188-43-8 |
| Molecular Formula | C₁₇H₁₇NO |
| Molecular Weight | 251.32 g/mol |
| Common Synonyms | N-phenethylcinnamamide, (E)-N-Phenethylcinnamamide |
Structural Representation:
The molecule consists of a central α,β-unsaturated amide moiety. A phenyl group is attached to the β-carbon of the double bond, and a phenylethyl group is attached to the nitrogen atom of the amide.
Figure 1: 2D structure of (2E)-3-phenyl-N-(2-phenylethyl)prop-2-enamide.
Historical Perspectives on Cinnamamide (B152044) Derivatives in Chemical Research
Cinnamamide and its derivatives are not new to chemical research. Their parent compound, cinnamic acid, is a naturally occurring aromatic acid found in plants like cinnamon. nih.gov Historically, the cinnamamide scaffold has been recognized as a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them versatile templates for drug discovery.
Research into cinnamamide derivatives has evolved significantly over the decades. Initially studied as components of natural products, chemists later began to synthesize novel derivatives to explore and enhance their inherent biological activities. researchgate.netresearchgate.net These activities span a wide spectrum, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. nih.govnih.gov The presence of the cinnamamide core in various natural products with known medicinal properties has historically fueled the synthesis of a vast library of related compounds, including N-substituted derivatives like the subject of this article. researchgate.net This long-standing interest is driven by the scaffold's favorable chemical properties and its potential to be modified to create new therapeutic agents. ashdin.com
Significance of the (2E)-Stereoisomer in Structure-Activity Studies
Stereoisomerism, the arrangement of atoms in three-dimensional space, plays a critical role in the biological activity of molecules. researchgate.netntu.edu.sgijpsjournal.com For compounds with a carbon-carbon double bond, such as 2-propenamide, 3-phenyl-N-(2-phenylethyl)-, two geometric isomers are possible: the (E)-isomer (trans) and the (Z)-isomer (cis). The designation (2E) in the subject compound is of paramount importance.
The rigid, planar nature of the double bond in the (2E) or trans configuration results in a specific, relatively linear molecular shape. fiveable.me This defined geometry is often crucial for a molecule's ability to fit into the active site of a biological target, such as an enzyme or a receptor. nih.govijpsr.com The interaction between a drug molecule and its biological target is highly dependent on their complementary shapes.
In structure-activity relationship (SAR) studies of cinnamamides, the (E)-isomer is consistently reported as the more biologically active form. nih.govdocumentsdelivered.com Synthetic routes are often designed to produce the (E)-isomer selectively, as it is typically more thermodynamically stable and exhibits the desired pharmacological effects. ui.ac.id The alternative (Z)-isomer, with its bent shape, may not bind as effectively to the target site, leading to reduced or no activity. Therefore, the specific (2E)-stereochemistry is not a trivial detail but a fundamental determinant of the compound's biological function.
Research Trajectories and Current Academic Interest in N-phenylethylcinnamamide
Current research on N-phenylethylcinnamamide and its derivatives is predominantly focused on medicinal chemistry and drug discovery. The molecule serves as a versatile scaffold for developing agents to treat a wide range of diseases.
| Research Area | Therapeutic Target/Application | Key Findings/Interest |
|---|---|---|
| Neurodegenerative Diseases | Alzheimer's Disease | Derivatives have been synthesized and evaluated for antioxidant properties, inhibition of beta-amyloid aggregation, and rescue of memory loss in preclinical models. mdpi.com |
| Antimicrobial Agents | Bacterial and Fungal Infections | N-substituted cinnamamides have shown significant activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. nih.govmdpi.comnih.gov |
| Oncology | Cancer Treatment | The cinnamamide framework is being used to design novel compounds with antiproliferative activity against various cancer cell lines, such as liver cancer. nih.gov |
| Metabolic Disorders | Diabetes | Cinnamamide derivatives have been investigated as potential α-glucosidase inhibitors, which can help manage blood sugar levels. ui.ac.id |
| Inflammatory Conditions | Anti-inflammatory agents | The scaffold is explored for creating compounds that can modulate inflammatory pathways. ashdin.com |
One significant research trajectory involves the development of N-phenylethylcinnamamide analogs for the treatment of Alzheimer's disease . mdpi.com Studies have focused on designing molecules that can act as antioxidants and prevent the aggregation of beta-amyloid plaques, a key pathological hallmark of the disease. mdpi.comalzheimers.org.uk
Another major area of interest is in antimicrobial agents . Researchers have synthesized and tested numerous N-arylcinnamamides, demonstrating their efficacy against various bacterial and fungal strains, including drug-resistant ones. nih.govmdpi.comnih.gov
Furthermore, the cinnamamide scaffold is being utilized in the design of potential anticancer agents . nih.gov By modifying the substituents on the phenyl rings and the amide group, scientists aim to create compounds with improved cytotoxicity towards cancer cells. The versatility of the N-phenylethylcinnamamide structure continues to make it a subject of intense academic and pharmaceutical research, with the goal of developing new and effective therapeutic agents. ashdin.com
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-phenyl-N-(2-phenylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17(12-11-15-7-3-1-4-8-15)18-14-13-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,18,19)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSUEWCVNFFBGV-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103188-43-8 | |
| Record name | N-Phenethyl-3-phenyl-acrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-PHENETHYL-3-PHENYL-ACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2RPT6UA5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for N Phenylethylcinnamamide and Its Analogs
Conventional Amide Bond Formation Strategies
Conventional methods for forming the amide bond in N-phenylethylcinnamamide typically involve the coupling of a cinnamic acid derivative with phenethylamine (B48288). These strategies are well-established and widely used in organic synthesis.
Carbodiimide-Mediated Coupling Approaches
Carbodiimide-mediated coupling is a cornerstone of amide synthesis due to its operational simplicity and mild reaction conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are commonly employed to activate the carboxylic acid group of cinnamic acid, facilitating nucleophilic attack by phenethylamine. creative-proteomics.comthermofisher.com
The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate. creative-proteomics.comthermofisher.com This intermediate can then react directly with the amine to form the desired amide. To improve reaction efficiency and minimize side reactions, such as racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included. thermofisher.compeptide.comnih.gov These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, leading to higher yields and purity of N-phenylethylcinnamamide. thermofisher.compeptide.com The choice between water-soluble carbodiimides like EDC and non-aqueous soluble ones like DCC depends on the specific reaction conditions and the solubility of the substrates. creative-proteomics.comthermofisher.com
Table 1: Common Carbodiimide Coupling Reagents and Additives
| Reagent/Additive | Structure | Key Features |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble, ideal for biochemical applications. creative-proteomics.comthermofisher.com | |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Used in non-aqueous conditions; byproduct is insoluble. creative-proteomics.comthermofisher.com | |
| HOBt (1-Hydroxybenzotriazole) | Reduces racemization and improves coupling efficiency. peptide.comnih.gov | |
| NHS (N-Hydroxysuccinimide) | Forms stable, amine-reactive esters. thermofisher.com |
Acid Chloride and Anhydride (B1165640) Routes for N-phenylethylcinnamamide Precursors
The use of cinnamoyl chloride, the acid chloride derivative of cinnamic acid, provides a highly reactive precursor for the synthesis of N-phenylethylcinnamamide. Cinnamoyl chloride can be prepared from cinnamic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. khanacademy.orgrsc.org The resulting acid chloride is then reacted with phenethylamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the final amide. This method is often high-yielding due to the high electrophilicity of the acid chloride. organic-chemistry.org
Similarly, mixed anhydrides of cinnamic acid can be employed. These are typically formed in situ by reacting cinnamic acid with an acyl chloride, such as pivaloyl chloride, or a chloroformate, like isobutyl chloroformate, in the presence of a tertiary amine base. The resulting mixed anhydride is then treated with phenethylamine to afford N-phenylethylcinnamamide. While effective, this method requires careful control of reaction conditions to avoid side reactions.
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis offers powerful and versatile methods for constructing both the cinnamoyl moiety and the final amide bond in N-phenylethylcinnamamide and its analogs.
Palladium-Catalyzed Heck Reactions for Cinnamoyl Moieties
The Heck reaction is a cornerstone of carbon-carbon bond formation and is particularly useful for the synthesis of the cinnamoyl moiety, a key component of N-phenylethylcinnamamide. organic-chemistry.org This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.org For the synthesis of the cinnamoyl precursor, an aryl halide, such as iodobenzene, can be coupled with an acrylic acid derivative. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans-alkene, which is the desired geometry for the cinnamoyl group. organic-chemistry.org Various palladium catalysts and ligands can be employed to optimize the reaction conditions and yields. clockss.org
Copper-Mediated Coupling Reactions in Amide Synthesis
Copper-mediated coupling reactions have emerged as a valuable tool for the formation of C-N bonds in amide synthesis. acs.orgacs.org These methods can provide an alternative to traditional amide bond formation strategies. For instance, a copper-catalyzed coupling of a vinyl halide with an amide can be employed to construct the enamide structure present in N-phenylethylcinnamamide. acs.org This approach can be particularly useful when direct amidation is challenging. The reaction conditions, including the choice of copper catalyst, ligand, and base, are crucial for achieving high yields and selectivity. acs.orgacs.org Copper-catalyzed methods are often characterized by their tolerance to a wide range of functional groups. nih.gov
Other Metal-Catalyzed Approaches to 3-Phenyl-2-Propenamide Derivatives
While palladium catalysis is prominent, other transition metals have also been effectively employed in the synthesis of 3-phenyl-2-propenamide derivatives. These methods often offer alternative reaction pathways and may provide advantages in terms of cost, reactivity, and functional group tolerance.
Copper-Catalyzed Amidation: Copper catalysis represents a cost-effective and efficient alternative for the formation of the amide bond in cinnamamide (B152044) derivatives. One notable approach involves the decarboxylative coupling of cinnamic acids with N-fluorobenzenesulfonimide (NFSI), which yields (E)-amination products with high stereospecificity. This method provides a practical route to construct the C–N bond, expanding the toolkit for synthesizing cinnamamide scaffolds. rsc.orgfao.org Another copper-catalyzed method facilitates the oxidative amidation of cinnamic acids with secondary amines in an open atmosphere, leading to the formation of α-ketoamides. rsc.org
Rhodium-Catalyzed Reactions: Rhodium catalysts have been utilized in the synthesis of branched amines through the direct addition of benzamide (B126) C-H bonds to N-sulfonyl aldimines. nih.govnih.gov While not a direct synthesis of N-phenylethylcinnamamide, this methodology highlights the potential of rhodium catalysis in forming C-N bonds and functionalizing C-H bonds, which could be adapted for the synthesis of complex cinnamamide analogs.
Ruthenium-Catalyzed Synthesis: Ruthenium-based catalysts have shown promise in various organic transformations, including the synthesis of multifunctional naphthalenes through a three-component tandem remote C–H functionalization. rsc.org Although direct application to N-phenylethylcinnamamide synthesis is not extensively documented, the principles of ruthenium-catalyzed C-H activation and functionalization could be explored for novel synthetic routes to complex cinnamamide derivatives.
| Catalyst System | Reactants | Product Type | Key Features |
| Copper | Cinnamic acids, N-fluorobenzenesulfonimide | (E)-Cinnamamides | Stereospecific, decarboxylative coupling rsc.orgfao.org |
| Copper | Cinnamic acids, Secondary amines | α-Ketoamides | Oxidative amidation rsc.org |
| Rhodium | Benzamides, N-sulfonyl aldimines | Branched amines | C-H bond addition nih.govnih.gov |
Alternative and Green Synthetic Approaches
In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These "green" approaches, such as microwave-assisted and ultrasound-promoted synthesis, solvent-free reactions, and biocatalysis, offer numerous advantages over traditional methods, including shorter reaction times, higher yields, and reduced waste.
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields. rsc.orgnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds and is a promising method for the efficient production of N-phenylethylcinnamamide. The direct and uniform heating provided by microwaves can accelerate the amidation reaction between cinnamic acid or its derivatives and phenylethylamine. nih.gov
Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The collapse of cavitation bubbles generates localized high temperatures and pressures, promoting mass transfer and accelerating the reaction. organic-chemistry.org Ultrasound has been effectively used to promote the synthesis of various amides and heterocyclic compounds, suggesting its applicability to the formation of the amide bond in N-phenylethylcinnamamide. nih.govresearchgate.net This method offers a green alternative to conventional heating, often proceeding under milder conditions.
Conducting reactions in the absence of organic solvents or in aqueous media is a cornerstone of green chemistry, as it minimizes the environmental impact associated with solvent use and disposal.
Solvent-Free Synthesis: Solvent-free, or solid-state, reactions are carried out by grinding or heating the neat reactants, often in the presence of a solid-supported catalyst. nih.govnih.gov This approach is highly atom-economical and can lead to higher yields and easier product purification. The synthesis of N-phenylethylcinnamamide could potentially be achieved under solvent-free conditions by reacting cinnamic acid and phenylethylamine, possibly with a suitable catalyst.
Aqueous Medium Synthesis: Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. While the low solubility of many organic reactants in water can be a challenge, the development of water-soluble catalysts and surfactants has expanded the scope of aqueous-phase organic synthesis. The synthesis of N-phenylethylcinnamamide in an aqueous medium would represent a significant advancement in the sustainable production of this compound.
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally benign approach to organic synthesis. Lipases, in particular, have been extensively used for the formation of ester and amide bonds. jmbfs.org
A highly efficient method for the synthesis of cinnamamides involves the use of immobilized lipase (B570770) from Thermomyces lanuginosus (Lipozyme® TL IM) in a continuous-flow microreactor. researchgate.netmdpi.com This system allows for the reaction of methyl cinnamates with phenylethylamines under mild conditions (45 °C) with short reaction times (around 40 minutes), achieving high conversion rates (up to 91.3%). researchgate.netmdpi.com This biocatalytic approach is characterized by its mild reaction conditions, easy control of the reaction process, and the potential for catalyst recycling. researchgate.netmdpi.com Novozym® 435, another immobilized lipase, has also been used to catalyze the synthesis of cinnamamide derivatives, although typically requiring longer reaction times. mdpi.comnih.gov
| Method | Catalyst | Key Advantages |
| Biocatalytic Synthesis | Lipozyme® TL IM | Mild conditions, short reaction time, high conversion, catalyst recyclability researchgate.netmdpi.com |
| Biocatalytic Synthesis | Novozym® 435 | High conversion, enzyme reusability mdpi.comnih.gov |
Stereoselective Synthesis of (2E)-N-phenylethylcinnamamide and Related Stereoisomers
The stereochemistry of the double bond in cinnamamides is crucial for their biological activity, with the (E)-isomer often being the more active form. Therefore, developing synthetic methods that provide high stereoselectivity is of great importance.
The synthesis of (2E)-N-phenylethylcinnamamide is typically favored due to the thermodynamic stability of the E-isomer. Many of the synthetic methods discussed, including the lipase-catalyzed approach, inherently yield the (E)-isomer. researchgate.net
However, the synthesis of the less stable (Z)-isomer presents a greater challenge. Photochemical methods have been developed for the isomerization of (E)-cinnamamides to their (Z)-counterparts. One such method utilizes a recycling photoreactor with an immobilized photosensitizer, such as thioxanthone, to achieve the E-to-Z isomerization. acs.orgnih.govfigshare.com This process allows for the efficient production of the pure Z-alkenes after several cycles of photoisomerization and separation. acs.orgnih.govfigshare.com
Strategies for Maintaining (2E)-Configuration
The thermodynamically more stable (2E)-configuration of N-phenylethylcinnamamide is the most commonly synthesized isomer. Several synthetic strategies have been developed to ensure the retention of this stereochemistry.
One of the most reliable methods for maintaining the (2E)-configuration is through the amidation of (2E)-cinnamic acid or its derivatives. The reaction of (2E)-cinnamoyl chloride with phenylethylamine is a straightforward and efficient method that preserves the stereochemistry of the double bond. This is because the reaction occurs at the carbonyl carbon and does not involve the alkene moiety, thus leaving its configuration intact.
Another powerful set of reactions for the stereoselective synthesis of (E)-alkenes are the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. The HWE reaction, in particular, is renowned for its high (E)-selectivity. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. For the synthesis of N-phenylethylcinnamamide precursors, this would typically involve the reaction of a phosphonate (B1237965) ester with benzaldehyde (B42025). The resulting α,β-unsaturated ester or acid can then be converted to the desired amide. The use of stabilized ylides in the Wittig reaction also predominantly yields the (E)-isomer.
The Heck coupling reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, can also be employed to synthesize (E)-cinnamates, which are precursors to N-phenylethylcinnamamide. While the stereoselectivity of the Heck reaction can be influenced by various factors, including the catalyst, solvent, and additives, conditions can be optimized to favor the formation of the (E)-isomer.
Synthetic Routes to Other Stereoisomers (e.g., (2Z)-) and their Separation
The synthesis of the thermodynamically less stable (2Z)-isomer of N-phenylethylcinnamamide presents a greater challenge. Direct synthetic methods that favor the (Z)-configuration are less common.
The most widely employed method for obtaining (Z)-cinnamamides is the photochemical isomerization of the corresponding (E)-isomer. This process involves irradiating a solution of the (E)-isomer with ultraviolet light, often in the presence of a photosensitizer. The energy absorbed from the light allows for rotation around the carbon-carbon double bond, leading to a photostationary state that is a mixture of both (E) and (Z) isomers. The ratio of the isomers in this mixture depends on the wavelength of light used and the specific reaction conditions.
Once the mixture of stereoisomers is obtained, their separation is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) is a particularly effective method for separating (E) and (Z) isomers of cinnamamides. Due to the different spatial arrangements of the phenyl and amide groups, the two isomers often exhibit different polarities and affinities for the stationary phase, allowing for their resolution. Preparative HPLC can be used to isolate the pure (Z)-isomer in sufficient quantities for further study.
Synthetic Strategies for Isotopic Labeling of N-phenylethylcinnamamide for Mechanistic Studies
Isotopic labeling is an invaluable tool for elucidating reaction mechanisms and tracking the metabolic fate of compounds. The synthesis of isotopically labeled N-phenylethylcinnamamide can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) into the molecule.
The general strategy for preparing isotopically labeled N-phenylethylcinnamamide involves using a labeled precursor in one of the synthetic routes described previously. The position of the isotopic label in the final molecule depends on the position of the label in the starting material.
For example, to introduce a deuterium label onto the benzene (B151609) ring of the cinnamoyl moiety, a deuterated benzaldehyde can be used as the starting material in a Horner-Wadsworth-Emmons or Wittig reaction. Similarly, to label the phenylethyl group, a deuterated phenylethylamine can be used in the amidation reaction with (2E)-cinnamoyl chloride.
Chemical Reactivity and Mechanistic Investigations of N Phenylethylcinnamamide
Reactions at the C=C Double Bond
The electron-deficient nature of the β-carbon in the α,β-unsaturated amide system makes the C=C double bond susceptible to a range of addition reactions.
Hydrogenation and Reduction Methodologies
The carbon-carbon double bond in N-phenylethylcinnamamide can be selectively reduced to yield the corresponding saturated amide, N-phenylethyl-3-phenylpropanamide. This transformation is typically achieved through catalytic hydrogenation. A variety of heterogeneous catalysts are effective for this purpose, with the choice of catalyst and reaction conditions influencing the selectivity and yield of the reaction.
| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Product |
| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol (B145695) | Room Temperature | 1-4 atm | N-(2-phenylethyl)-3-phenylpropanamide |
| Platinum(IV) Oxide (PtO₂) | H₂ gas | Ethyl Acetate | Room Temperature | 1-4 atm | N-(2-phenylethyl)-3-phenylpropanamide |
| Raney Nickel | H₂ gas | Ethanol | Room Temperature | 1-4 atm | N-(2-phenylethyl)-3-phenylpropanamide |
This table represents typical conditions for the hydrogenation of α,β-unsaturated amides and are expected to be applicable to N-phenylethylcinnamamide.
Epoxidation and Dihydroxylation Reactions
Epoxidation: The double bond of N-phenylethylcinnamamide can be converted into an epoxide ring through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction, known as the Prilezhaev reaction, proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene researchgate.net. The resulting product would be N-(2-phenylethyl)-3-phenyl-2,3-epoxypropanamide. The stereochemistry of the starting alkene is retained in the product.
Dihydroxylation: The double bond can also undergo dihydroxylation to form a vicinal diol, N-(2-phenylethyl)-2,3-dihydroxy-3-phenylpropanamide. This transformation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). Osmium tetroxide, often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation, results in syn-dihydroxylation, where both hydroxyl groups add to the same face of the double bond organic-chemistry.orgresearchgate.net. The reaction proceeds through a cyclic osmate ester intermediate researchgate.net.
| Reaction | Reagent(s) | Solvent | Key Feature | Product |
| Epoxidation | m-CPBA | Dichloromethane | Stereospecific | (2R,3S)-N-(2-phenylethyl)-3-phenyloxirane-2-carboxamide |
| syn-Dihydroxylation | OsO₄ (catalytic), NMO | Acetone/Water | syn-addition | (2R,3R)-N-(2-phenylethyl)-2,3-dihydroxy-3-phenylpropanamide |
| anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 1. CH₂Cl₂ 2. H₂O | anti-addition | (2R,3S)-N-(2-phenylethyl)-2,3-dihydroxy-3-phenylpropanamide |
This table illustrates common methodologies for epoxidation and dihydroxylation of alkenes, which are applicable to N-phenylethylcinnamamide.
Electrophilic and Nucleophilic Additions to the Unsaturated System
Electrophilic Addition: The π electrons of the double bond in N-phenylethylcinnamamide are available to attack electrophiles. A classic example is the addition of halogens, such as bromine (Br₂). The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion, leading to the anti-addition product, N-(2-phenylethyl)-2,3-dibromo-3-phenylpropanamide frontiersin.orgresearchgate.net.
Nucleophilic Addition (Michael Addition): Due to the electron-withdrawing effect of the carbonyl group, the β-carbon of the double bond is electrophilic and susceptible to attack by nucleophiles. This conjugate addition is known as the Michael reaction mdpi.com. A wide range of nucleophiles, including enolates, amines, and thiols, can participate in this reaction. For instance, the reaction of N-phenylethylcinnamamide with a soft nucleophile like a Gilman reagent (a lithium diorganocopper reagent) would be expected to favor 1,4-addition, leading to the formation of a new carbon-carbon bond at the β-position. In contrast, harder nucleophiles like Grignard reagents may favor 1,2-addition at the carbonyl carbon mdpi.comtargetmol.cn. The aza-Michael addition, involving the addition of an amine, is a potential side reaction in the synthesis of N-phenylethylcinnamamide from methyl cinnamate (B1238496) and phenylethylamine nih.gov.
| Reaction Type | Nucleophile/Electrophile | Key Intermediate | Product |
| Electrophilic Addition | Bromine (Br₂) | Cyclic bromonium ion | N-(2-phenylethyl)-2,3-dibromo-3-phenylpropanamide |
| Nucleophilic Addition | Diethyl malonate (with base) | Enolate | Diethyl 2-(1-(phenethylamino)-1-oxo-3-phenylpropan-2-yl)malonate |
| Nucleophilic Addition | Phenethylamine (B48288) | Enolate | N,N'-bis(2-phenylethyl)-3-phenylpropane-1,3-diamide (potential side product) |
This table provides examples of electrophilic and nucleophilic addition reactions expected for N-phenylethylcinnamamide based on the reactivity of α,β-unsaturated amides.
Reactivity of the Amide Functional Group
The amide group in N-phenylethylcinnamamide is generally less reactive than other carboxylic acid derivatives due to resonance stabilization. However, it can undergo a variety of transformations under appropriate conditions.
Hydrolysis and Transamidation Reactions
Hydrolysis: The amide bond can be cleaved through hydrolysis to yield cinnamic acid and phenylethylamine. This reaction can be catalyzed by either acid or base and typically requires forcing conditions such as prolonged heating researchgate.nete3s-conferences.org. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water nih.gov. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon researchgate.netgoogle.com. The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric and electronic properties of the substituents on the amide bath.ac.ukprinceton.edu.
Transamidation: This process involves the exchange of the amine moiety of the amide with another amine. Due to the stability of the amide bond, transamidation reactions often require a catalyst to proceed at a reasonable rate nih.govresearchgate.net. Various metal-based and organocatalysts have been developed for this purpose. For example, a study on the synthesis of N-phenethylcinnamamide from methyl cinnamate and phenylethylamine employed an enzyme catalyst (Lipozyme® TL IM) to facilitate the amidation, which is essentially a form of transamidation (or more accurately, aminolysis of an ester) nih.gov.
| Reaction | Conditions | Products |
| Acid-Catalyzed Hydrolysis | Aqueous HCl, heat | Cinnamic acid, Phenylethylammonium chloride |
| Base-Catalyzed Hydrolysis | Aqueous NaOH, heat | Sodium cinnamate, Phenylethylamine |
| Enzyme-Catalyzed Transamidation | Lipozyme® TL IM, tert-amyl alcohol, 45 °C | N-(substituted amine)cinnamamide, Phenylethylamine |
This table outlines the expected outcomes of hydrolysis and transamidation reactions of N-phenylethylcinnamamide.
N-Alkylation and Acylation of the Amide Nitrogen
N-Alkylation: As a secondary amide, N-phenylethylcinnamamide can be deprotonated at the nitrogen atom with a strong base to form an amidate anion. This anion can then act as a nucleophile and react with an alkylating agent, such as an alkyl halide, to form a tertiary amide. The choice of base and reaction conditions is crucial to avoid competing reactions at other sites in the molecule.
N-Acylation: The amide nitrogen can also be acylated to form an imide. This typically requires reaction with a highly reactive acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. The reaction proceeds via nucleophilic attack of the amide nitrogen on the carbonyl carbon of the acylating agent.
| Reaction | Reagent(s) | Base | Product |
| N-Alkylation | Methyl iodide (CH₃I) | Sodium hydride (NaH) | (2E)-N-methyl-N-(2-phenylethyl)-3-phenylprop-2-enamide |
| N-Acylation | Acetyl chloride (CH₃COCl) | Pyridine (B92270) | N-((2E)-3-phenylprop-2-enoyl)-N-(2-phenylethyl)acetamide |
This table illustrates potential N-alkylation and N-acylation reactions of N-phenylethylcinnamamide.
Reactions Involving the Phenyl Moieties
The two phenyl rings in N-phenylethylcinnamamide, one originating from cinnamic acid and the other from phenylethylamine, are susceptible to a variety of transformations typical of aromatic systems. These reactions allow for the functionalization of the core structure, leading to a diverse array of derivatives.
Electrophilic Aromatic Substitution on Phenyl Rings
Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. In the case of N-phenylethylcinnamamide, both phenyl rings can potentially undergo substitution, with the regioselectivity determined by the electronic nature of the existing substituents. The cinnamoyl phenyl ring is influenced by the electron-withdrawing α,β-unsaturated amide group, while the phenylethyl phenyl ring is activated by the alkyl substituent.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. For instance, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to direct the incoming nitro group to the meta position on the cinnamoyl phenyl ring due to the deactivating nature of the vinyl amide substituent. Conversely, the phenylethyl ring would likely undergo substitution at the ortho and para positions. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com Friedel-Crafts acylation, employing an acyl chloride and a Lewis acid like aluminum chloride, follows similar principles of regioselectivity, leading to the introduction of a ketone functionality on one of the phenyl rings. wikipedia.orgyoutube.comnih.govyoutube.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on N-phenylethylcinnamamide
| Reaction | Reagents | Predicted Major Product(s) on Cinnamoyl Ring | Predicted Major Product(s) on Phenylethyl Ring |
| Nitration | HNO₃, H₂SO₄ | 3-(3-Nitrophenyl)-N-(2-phenylethyl)propenamide | 3-Phenyl-N-(2-(4-nitrophenyl)ethyl)propenamide and 3-Phenyl-N-(2-(2-nitrophenyl)ethyl)propenamide |
| Bromination | Br₂, FeBr₃ | 3-(3-Bromophenyl)-N-(2-phenylethyl)propenamide | 3-Phenyl-N-(2-(4-bromophenyl)ethyl)propenamide and 3-Phenyl-N-(2-(2-bromophenyl)ethyl)propenamide |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-(3-Acylphenyl)-N-(2-phenylethyl)propenamide | 3-Phenyl-N-(2-(4-acylphenyl)ethyl)propenamide and 3-Phenyl-N-(2-(2-acylphenyl)ethyl)propenamide |
Note: The predictions in this table are based on general principles of electrophilic aromatic substitution and may vary based on specific reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, halogenated derivatives of N-phenylethylcinnamamide are first required. These can be synthesized via electrophilic halogenation as described in the previous section. Once obtained, these halo-substituted compounds can participate in a variety of coupling reactions.
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a versatile method for creating new C-C bonds. nih.govrsc.org For example, a brominated N-phenylethylcinnamamide derivative could be coupled with a phenylboronic acid to introduce an additional phenyl group. The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgatlanchimpharma.comyoutube.comyoutube.comnih.gov This would allow for the introduction of various amino groups onto the phenyl rings of the N-phenylethylcinnamamide scaffold.
The general mechanism for these cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki-Miyaura), and reductive elimination. youtube.com
Photochemical and Photophysical Reactivity Studies
The presence of the cinnamoyl chromophore in N-phenylethylcinnamamide suggests a rich photochemical and photophysical behavior. The extended π-system of the cinnamoyl group can absorb ultraviolet light, leading to electronic excitation. Upon excitation, the molecule can undergo a variety of photochemical reactions.
One of the most common photochemical reactions of α,β-unsaturated carbonyl compounds is the [2+2] cycloaddition. aklectures.comnih.govlibretexts.orgdtu.dkyoutube.com When irradiated with UV light, N-phenylethylcinnamamide could potentially dimerize or react with other alkenes to form cyclobutane (B1203170) rings. The stereochemistry of the resulting cyclobutane is dependent on the reaction conditions and the nature of the excited state involved.
The photophysical properties of N-phenylethylcinnamamide, such as its fluorescence and phosphorescence characteristics, are also of interest. The molecule's fluorescence quantum yield and lifetime can be influenced by the solvent polarity and the presence of substituents on the phenyl rings. Studies on related compounds have shown that the introduction of donor-acceptor groups can significantly alter the photophysical properties, leading to potential applications in materials science and as fluorescent probes. nih.govmdpi.comnih.gov
Detailed Mechanistic Elucidation of Key Transformations
The mechanisms of the reactions discussed above have been extensively studied for related systems. For electrophilic aromatic substitution, the reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The first step, the attack of the aromatic ring on the electrophile, is typically the rate-determining step.
In palladium-catalyzed cross-coupling reactions, the catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the coupling partner (in the case of Suzuki coupling) or coordination and deprotonation of the amine (in Buchwald-Hartwig amination). The cycle is completed by reductive elimination, which forms the final product and regenerates the palladium(0) catalyst. wikipedia.orgyoutube.com
The mechanism of the Pictet-Spengler reaction involves the initial formation of an iminium ion from the condensation of the amine and a carbonyl compound. This is followed by an intramolecular electrophilic attack of the iminium carbon on the aromatic ring, leading to a spirocyclic intermediate. A subsequent rearrangement and deprotonation then yield the final tetrahydroisoquinoline product. depaul.eduwikipedia.orgnih.gov
The photochemical [2+2] cycloaddition is understood to proceed through an excited state of the alkene. The stereochemical outcome of the reaction can often be predicted by considering the Woodward-Hoffmann rules, which are based on the symmetry of the molecular orbitals involved. libretexts.org
Advanced Spectroscopic and Structural Elucidation of N Phenylethylcinnamamide and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the molecular structure of organic compounds in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial framework for structural elucidation. In the ¹H NMR spectrum of N-arylcinnamamides, the olefinic protons of the cinnamoyl moiety typically appear as doublets with a large coupling constant (J ≈ 15.7 Hz), confirming the trans configuration of the double bond. researchgate.net The aromatic protons resonate in the downfield region, while the signals for the ethyl bridge appear at higher fields. researchgate.net
For a comprehensive structural assignment, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings (²J, ³J). For N-phenylethylcinnamamide, COSY would show correlations between the olefinic protons and between the protons of the phenylethyl moiety, confirming the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bonds) heteronuclear couplings (¹H-¹³C). This is crucial for connecting different spin systems, for instance, by showing correlations from the amide N-H proton to the carbonyl carbon and the carbons of the phenylethyl group, as well as from the olefinic protons to the phenyl ring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that provides information about the spatial proximity of protons, which is vital for conformational analysis. acdlabs.comlibretexts.orglibretexts.orgyoutube.comyoutube.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for (2E)-3-phenyl-N-(2-phenylethyl)prop-2-enamide
| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Cinnamoyl | Olefinic CH=CH | 6.3 - 7.7 | 120 - 145 |
| Cinnamoyl | Phenyl | 7.2 - 7.6 | 127 - 135 |
| Cinnamoyl | Carbonyl C=O | - | 165 - 168 |
| Phenylethyl | Phenyl | 7.1 - 7.3 | 126 - 139 |
| Phenylethyl | CH₂-N | 3.5 - 3.7 | ~41 |
| Phenylethyl | CH₂-Ph | 2.8 - 3.0 | ~36 |
| Amide | N-H | 5.8 - 6.2 | - |
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in their crystalline state. hmdb.cahuji.ac.ilwikipedia.orgnih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings, which provide rich information about the local electronic environment and internuclear distances in the solid state. huji.ac.ilwikipedia.org
For N-phenylethylcinnamamide, ssNMR could be employed to:
Identify Polymorphs: Different crystalline forms (polymorphs) of a compound will exhibit distinct ssNMR spectra due to differences in their crystal packing and molecular conformation. nih.gov
Probe Intermolecular Interactions: ssNMR is particularly sensitive to hydrogen bonding. worktribe.com The ¹H and ¹⁵N chemical shifts of the amide group can provide direct evidence and characterization of N-H···O hydrogen bonds that often dictate the supramolecular assembly in the crystal lattice.
Characterize Dynamics: ssNMR can be used to study molecular motions in the solid state, such as phenyl ring flips or conformational exchange.
Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are typically used to enhance the signal of low-abundance nuclei like ¹³C and to obtain higher resolution spectra by averaging anisotropic interactions. wikipedia.org
The conformational preferences of N-phenylethylcinnamamide in solution can be investigated using NMR data, primarily through the analysis of NOESY spectra and coupling constants. NOESY cross-peaks indicate through-space proximity between protons. For instance, NOEs between the protons of the two phenyl rings would suggest a folded conformation where the rings are in close proximity. The absence of such NOEs would point towards a more extended conformation. The magnitude of three-bond proton-proton coupling constants (³JHH) can also provide information about dihedral angles via the Karplus equation, offering further insights into the molecule's preferred conformation.
X-ray Crystallography for Absolute Structure Determination of N-phenylethylcinnamamide Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. hmdb.ca By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, from which the precise coordinates of each atom can be determined. hmdb.ca
For N-arylcinnamamide derivatives, single-crystal X-ray analysis provides unequivocal information on:
Molecular Geometry: Bond lengths, bond angles, and torsion angles are determined with high precision.
Conformation: The solid-state conformation of the molecule is revealed, including the planarity of the cinnamamide (B152044) moiety and the relative orientation of the phenyl rings. In a study of (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide, the dihedral angle between the two aromatic rings was found to be 47.0(2)°. mdpi.com
Supramolecular Structure: The packing of molecules in the crystal lattice is elucidated, revealing intermolecular interactions such as hydrogen bonding and π-π stacking. Typically, amide derivatives form chain motifs through intermolecular N—H⋯O hydrogen bonds. nih.gov
Co-crystallization is a technique where a target molecule (e.g., an active pharmaceutical ingredient) is crystallized with a second molecule (a co-former) to form a new crystalline solid with modified physicochemical properties. Studies on cinnamic acid derivatives have shown their ability to form co-crystals with pyridyl-containing molecules through hydrogen bonding between the carboxylic acid and the pyridine (B92270) nitrogen. Similarly, N-phenylethylcinnamamide, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, is a candidate for co-crystallization studies. Understanding the supramolecular synthons in co-crystals can provide valuable insights for modeling ligand-target interactions, as the same non-covalent interactions often govern binding in biological systems.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly sensitive to the presence of specific functional groups and intermolecular interactions.
FT-IR Spectroscopy: The FT-IR spectrum of N-phenylethylcinnamamide is expected to show characteristic absorption bands for its functional groups. The amide group gives rise to several distinct bands: the N-H stretching vibration (Amide A) typically appears around 3300 cm⁻¹, while the C=O stretching vibration (Amide I) is observed in the region of 1630-1680 cm⁻¹. msu.edu The N-H bending vibration (Amide II) is found around 1520-1570 cm⁻¹. msu.edu The trans-disubstituted alkene C=C stretching appears around 1650-1600 cm⁻¹, and the =C-H out-of-plane bending is observed near 970 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also present. The formation of intermolecular N-H···O hydrogen bonds in the solid state typically leads to a broadening and a shift to lower wavenumbers of the N-H and C=O stretching bands.
Raman Spectroscopy: Raman spectroscopy is an excellent complementary technique to FT-IR. It is particularly useful for studying non-polar bonds and symmetric vibrations. The C=C stretching of the cinnamoyl group and the aromatic ring vibrations are expected to produce strong Raman signals. Raman spectroscopy is also a powerful tool for investigating hydrogen bonding. mdpi.comnih.gov The formation of hydrogen bonds can cause shifts in the vibrational frequencies of the involved groups, and changes in temperature or solvent can be monitored to study the dynamics of these interactions. mdpi.comnih.gov For instance, a red-shift in the N-H stretching frequency upon cooling would provide evidence for the strengthening of intermolecular N-H···N hydrogen bonds. nih.gov
Table 2: Characteristic Vibrational Frequencies for N-phenylethylcinnamamide
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide | ~3300 |
| C-H Stretch (aromatic) | Phenyl rings | 3000 - 3100 |
| C-H Stretch (aliphatic) | Ethyl bridge | 2850 - 3000 |
| C=O Stretch (Amide I) | Amide | 1630 - 1680 |
| C=C Stretch | Alkene | 1600 - 1650 |
| C=C Stretch | Aromatic | 1450 - 1600 |
| N-H Bend (Amide II) | Amide | 1520 - 1570 |
| =C-H Bend | Alkene (trans) | ~970 |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Studies
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure and conformational aspects of chiral molecules. For non-chiral molecules such as N-phenylethylcinnamamide, CD spectroscopy is not directly applicable. However, the introduction of a chiral center, for instance, by substitution on the phenylethyl or cinnamoyl moiety, would yield chiral derivatives amenable to CD analysis.
The analysis of such chiral analogs would provide valuable insights into their three-dimensional structure in solution. The CD spectrum of a chiral N-phenylethylcinnamamide derivative would be expected to exhibit Cotton effects, which are characteristic positive or negative peaks resulting from the differential absorption of left and right circularly polarized light. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the chromophores relative to the chiral center(s).
Conformational studies could involve monitoring changes in the CD spectrum as a function of solvent polarity, temperature, or pH. Such studies can reveal information about the flexibility of the molecule and the presence of different conformers in equilibrium. For instance, a change in the solvent could stabilize a particular conformation, leading to a corresponding change in the CD spectrum.
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |
| 210 | +15,000 |
| 222 | -8,000 |
| 250 | +5,000 |
| 280 | -2,000 |
This is a hypothetical data table for illustrative purposes.
Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Metabolite Identification (in vitro/in silico)
Advanced mass spectrometry techniques are indispensable for the structural elucidation of compounds and the identification of their metabolites. For N-phenylethylcinnamamide, techniques such as tandem mass spectrometry (MS/MS) would be employed to analyze its fragmentation pathways.
Fragmentation Pathway Analysis:
In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of N-phenylethylcinnamamide would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. Based on the structure of N-phenylethylcinnamamide, several characteristic fragmentation pathways can be predicted. Cleavage of the amide bond is a common fragmentation route for amides. libretexts.org Other expected fragmentations include the loss of the phenylethyl group or the cinnamoyl group.
A plausible fragmentation pathway could involve the initial protonation of the amide nitrogen or oxygen, followed by cleavage of adjacent bonds. The stability of the resulting carbocations and neutral losses would dictate the major fragmentation pathways observed.
A summary of potential major fragment ions for N-phenylethylcinnamamide is presented in the following table:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 252.1383 [M+H]⁺ | 146.0597 | C₈H₉N | Cinnamoyl cation |
| 252.1383 [M+H]⁺ | 131.0729 | C₉H₈O | Phenylethyl isocyanate cation |
| 252.1383 [M+H]⁺ | 105.0704 | C₉H₁₀N | Phenyl cation |
| 252.1383 [M+H]⁺ | 91.0542 | C₁₀H₁₀NO | Tropylium cation |
This is a hypothetical data table based on common fragmentation patterns of similar compounds.
Metabolite Identification (in vitro/in silico):
The identification of metabolites is crucial for understanding the biotransformation of a compound. This is often achieved through a combination of in vitro experiments and in silico predictions.
In vitro studies would typically involve incubating N-phenylethylcinnamamide with liver microsomes, which contain a variety of drug-metabolizing enzymes, most notably cytochrome P450s. nih.govresearchgate.net The resulting mixture would then be analyzed by high-resolution mass spectrometry to detect potential metabolites. Common metabolic transformations include hydroxylation of the aromatic rings, N-dealkylation, and epoxidation of the double bond.
In silico prediction tools can complement experimental data by predicting potential metabolites based on the compound's structure and known metabolic pathways. researchgate.netnih.gov These software programs use algorithms to identify sites on the molecule that are susceptible to enzymatic attack. researchgate.netnih.gov
Potential phase I metabolites of N-phenylethylcinnamamide that could be identified are listed in the table below:
| Metabolic Reaction | Product | Expected Change in m/z |
| Aromatic Hydroxylation | Hydroxylated N-phenylethylcinnamamide | +16 |
| N-dealkylation | Cinnamamide | -104 |
| Epoxidation | Epoxidized N-phenylethylcinnamamide | +16 |
| Amide hydrolysis | Cinnamic acid and Phenethylamine (B48288) | +18 (hydrolysis) |
This table presents potential metabolites based on common metabolic pathways.
The combination of advanced mass spectrometry for fragmentation analysis and a dual in vitro/in silico approach for metabolite identification provides a comprehensive strategy for the structural characterization and metabolic profiling of N-phenylethylcinnamamide.
Computational and Theoretical Chemistry Studies of N Phenylethylcinnamamide
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. nih.govresearchgate.net By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometries, reaction energies, and spectroscopic parameters. nih.gov For a molecule like N-phenylethylcinnamamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide deep insights into its electronic characteristics and chemical reactivity. scielo.org.mx
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. nih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO is the orbital most likely to donate electrons, representing the molecule's nucleophilic or electron-donating capability, while the LUMO is the most likely to accept electrons, indicating its electrophilic or electron-accepting nature. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For N-phenylethylcinnamamide, the HOMO is expected to be localized primarily on the cinnamoyl and phenylethyl groups, which are rich in π-electrons. The LUMO would likely be distributed over the conjugated system of the propenamide backbone. Analysis of related molecules like cinnamic acid shows a HOMO-LUMO gap of around 0.0205 eV, suggesting significant reactivity. nih.gov
Illustrative Data: Predicted FMO Properties of N-phenylethylcinnamamide
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.2 | Electron-donating capability |
| LUMO Energy | -1.5 | Electron-accepting capability |
Note: The data in this table is illustrative and represents typical values for similar conjugated amide structures based on DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential. nih.gov
For N-phenylethylcinnamamide, an MEP map would reveal the most electron-rich area to be around the carbonyl oxygen atom of the amide group, due to its lone pairs of electrons, making it a primary site for electrophilic interactions. The amide hydrogen and the protons on the aromatic rings would likely show positive potential, marking them as sites for nucleophilic interactions. Such maps are invaluable for predicting intermolecular interactions, including hydrogen bonding and reactivity patterns. nih.gov
DFT calculations are widely used to predict various spectroscopic parameters with a high degree of accuracy, aiding in the structural elucidation of compounds. scielo.org.mxnih.gov
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can reliably predict the 1H and 13C NMR chemical shifts. scielo.org.mx For N-phenylethylcinnamamide, calculations would predict distinct signals for the olefinic protons of the propenamide backbone, with the trans configuration leading to characteristic coupling constants. nih.gov The chemical shifts of the aromatic protons and the carbons in both phenyl rings, as well as the ethyl bridge, can be calculated and compared with experimental data to confirm the structure. Studies on similar cinnamic derivatives show olefinic proton signals around δH 6.5-7.6 ppm and carbonyl carbon signals near δC 166.0 ppm. nih.gov
Vibrational Spectra (IR & Raman): Theoretical vibrational frequencies can be computed using DFT. These calculated frequencies correspond to the vibrational modes of the molecule, such as stretching, bending, and torsional motions. For N-phenylethylcinnamamide, key predicted vibrational bands would include the C=O stretching of the amide group (typically around 1680-1730 cm-1), the N-H stretching, and the C=C stretching of the olefinic and aromatic groups. scielo.org.mx These predictions are crucial for interpreting experimental IR and Raman spectra. scielo.org.mx
Illustrative Data: Predicted 13C NMR Chemical Shifts for N-phenylethylcinnamamide
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl Carbon (C=O) | 166.5 |
| Olefinic Carbons (C=C) | 122.8, 140.1 |
| Aromatic Carbons | 127.5 - 135.0 |
Note: This table presents hypothetical 13C NMR chemical shift values based on data from related cinnamamide (B152044) structures and general principles of NMR spectroscopy. nih.govmdpi.com
Conformational Analysis through Molecular Mechanics and Dynamics Simulations
While DFT is excellent for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape of flexible molecules like N-phenylethylcinnamamide. ikm.org.mybu.edu These methods use classical physics to model the potential energy of a system as a function of its atomic coordinates, allowing for the simulation of molecular motion over time.
The potential energy surface, or energy landscape, of a molecule describes its potential energy as a function of its geometry. By systematically exploring different conformations through techniques like torsional scanning or simulated annealing, an energy landscape map can be generated. This map reveals the various low-energy conformers (local minima) and the energy barriers (transition states) that separate them.
For N-phenylethylcinnamamide, key flexible regions include the rotation around the C-N amide bond, the single bonds of the ethyl bridge, and the bond connecting the phenyl ring to the propenamide system. Energy landscape mapping would identify the most stable conformations, likely governed by steric hindrance and potential intramolecular hydrogen bonding. Studies on similar N-substituted amides often reveal distinct stable conformers, such as cis and trans arrangements around the amide bond, with the trans form usually being more stable. acs.org
The conformation of a molecule can be significantly influenced by its solvent environment. ub.edu Molecular dynamics simulations can explicitly model solvent molecules (e.g., water, DMSO, chloroform) to study these effects. Alternatively, implicit solvation models like the Polarizable Continuum Model (PCM) can be used with DFT or MM calculations to approximate the effect of the solvent as a continuous dielectric medium. bu.edu
For N-phenylethylcinnamamide, polar solvents are expected to stabilize conformations with larger dipole moments. Hydrogen-bonding solvents could interact with the amide group's carbonyl oxygen and N-H proton, potentially altering the rotational barrier of the C-N bond and influencing the preference for certain conformers. nih.gov Computational studies on related peptides and amides have shown that solvents can shift the conformational equilibrium, for instance, by stabilizing more extended or folded structures depending on the solvent's polarity and hydrogen-bonding capacity. ub.edunih.gov
Molecular Docking Simulations for Putative Biological Target Interactions (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This in silico tool is crucial in drug discovery for predicting the interaction between a ligand, such as N-phenylethylcinnamamide, and a protein's binding site. The process involves sampling a vast number of possible conformations and orientations of the ligand within the target's binding pocket and then using a scoring function to rank them based on their binding affinity. youtube.comnih.gov
The prediction of ligand-protein interactions is a cornerstone of structure-based drug design. nih.gov For N-phenylethylcinnamamide, molecular docking simulations can elucidate its binding mode with various putative biological targets. These simulations provide insights into the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
The analysis begins with the three-dimensional structures of both the ligand (N-phenylethylcinnamamide) and the target protein. Docking algorithms then place the flexible ligand into the rigid or flexible binding site of the protein, exploring multiple translational, rotational, and conformational states. researchgate.net Each resulting pose is evaluated by a scoring function that estimates the binding free energy. The pose with the lowest energy score is typically considered the most probable binding mode.
For instance, docking N-phenylethylcinnamamide against a hypothetical enzyme target could reveal that the phenyl rings engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket, while the amide group might act as a hydrogen bond donor or acceptor with polar residues. cyberleninka.ru This detailed analysis of binding modes is critical for understanding the molecule's mechanism of action and for guiding further structural optimization. cyberleninka.ru
Table 1: Example of Molecular Docking Results for N-phenylethylcinnamamide with a Putative Protein Target This table is for illustrative purposes and does not represent actual experimental data.
| Putative Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Kinase X | -8.5 | LEU 83, VAL 65 | Hydrophobic |
| LYS 48 | Hydrogen Bond | ||
| PHE 152 | Pi-Pi Stacking | ||
| Protease Y | -7.9 | ASP 102, SER 195 | Hydrogen Bond |
Virtual screening (VS) is a computational method used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.comarxiv.org When a compound like N-phenylethylcinnamamide shows promising activity, it can be used as a "lead" or starting point in virtual screening campaigns. arxiv.org
There are two main categories of virtual screening:
Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. nih.govmdpi.com A library of compounds is docked into the target's binding site, and molecules are ranked based on their predicted binding affinity or how well they fit. mdpi.com If N-phenylethylcinnamamide is the lead, the docking results can help validate the screening protocol. The identified hits are expected to share binding modes or interact with the same key residues as the lead compound. nih.gov
Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the target is unknown. mdpi.com LBVS relies on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov Using N-phenylethylcinnamamide as a lead, LBVS methods search for compounds in a database that share similar structural or physicochemical features. mdpi.com Techniques include searching for molecules with a similar 2D chemical scaffold, shape (3D similarity), or pharmacophore model derived from the lead compound. nih.gov
These virtual screening methodologies allow researchers to narrow down vast chemical libraries to a manageable number of promising candidates for further experimental testing, significantly accelerating the drug discovery process. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction (based on in vitro data)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. creative-biolabs.com These models are built on the assumption that the structural properties of a molecule, encoded as numerical descriptors, determine its biological activity. mdpi.com
The development of a predictive QSAR model for a series of compounds based on the cinnamamide scaffold, including N-phenylethylcinnamamide, involves several key steps. researchgate.net First, a dataset of cinnamamide derivatives with experimentally measured biological activities (e.g., IC50 values) is compiled. nih.gov
Next, for each molecule in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties. They can be categorized as:
1D Descriptors: Molecular weight, atom counts, logP.
2D Descriptors: Connectivity indices, topological indices, and structural fragments. creative-biolabs.com
3D Descriptors: Molecular shape, volume, and pharmacophore features.
A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, is then used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). creative-biolabs.com For cinnamamide derivatives, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) might be used. nih.gov This method generates 3D grid-based descriptors representing the steric and electrostatic fields of the aligned molecules to explain how these fields influence biological activity. researchgate.net The resulting model can then be used to predict the activity of new, untested cinnamamide derivatives and guide the design of more potent compounds. nih.gov
The reliability and predictive power of a QSAR model must be rigorously validated before it can be used with confidence. basicmedicalkey.com Validation is a critical step to ensure that the model is not overfitted and can accurately predict the activity of new compounds. researchgate.netsemanticscholar.org Validation is typically performed using two main strategies: internal validation and external validation. basicmedicalkey.com
Internal Validation: This process assesses the robustness of the model using only the training set data (the data used to build the model). basicmedicalkey.com The most common method is cross-validation, particularly the leave-one-out (LOO) technique. researchgate.net In LOO cross-validation, one compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the set. The predictive ability is quantified by the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. researchgate.net
External Validation: This is considered the most stringent test of a model's predictive power. nih.gov The initial dataset is split into a training set (for model building) and a test set (for validation). mdpi.com The model is built using the training set and then used to predict the activities of the compounds in the test set, which were not used during model development. The predictive performance is assessed using the predictive correlation coefficient (R²pred). mdpi.com
The Organisation for Economic Co-operation and Development (OECD) has established principles for validated QSAR models, which include the need for appropriate measures of goodness-of-fit, robustness, and predictivity. basicmedicalkey.com
Table 2: Typical Statistical Parameters for a Validated QSAR Model This table presents common metrics used in QSAR studies and is for illustrative purposes.
| Parameter | Description | Acceptable Value |
|---|---|---|
| r² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |
| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²pred (Predictive r² for external set) | Measures the model's ability to predict the activity of an external test set. | > 0.5 |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | Low value |
Investigation of Molecular Mechanisms Underlying Biological Activities of N Phenylethylcinnamamide
Enzyme Inhibition and Activation Studies (In Vitro Biochemical Assays)
The interaction of N-phenylethylcinnamamide with various enzymes is a key area of investigation to elucidate its mechanism of action. In vitro biochemical assays are fundamental in determining the nature and specificity of these interactions.
Kinetic Studies of Enzyme-N-phenylethylcinnamamide Interactions
Enzyme kinetic studies are essential to characterize the mode of inhibition or activation by a compound. These studies typically involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor. The data is often visualized using plots such as the Michaelis-Menten and Lineweaver-Burk plots to determine key kinetic parameters like the Michaelis constant (Km) and the maximum velocity (Vmax).
While specific kinetic studies detailing the interaction of N-phenylethylcinnamamide with various enzymes are not extensively documented in publicly available literature, the general principles of enzyme inhibition provide a framework for potential mechanisms. For instance, cinnamamide (B152044) derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. mdpi.com The type of inhibition (competitive, non-competitive, uncompetitive, or mixed) can be determined from the effects of the compound on Km and Vmax.
A hypothetical kinetic study of N-phenylethylcinnamamide's effect on an enzyme could yield the following data, which would then be used to construct Lineweaver-Burk plots to determine the inhibition mechanism.
Interactive Data Table: Hypothetical Enzyme Kinetic Data for N-phenylethylcinnamamide Inhibition
| Substrate Concentration (mM) | Reaction Velocity (µM/min) - No Inhibitor | Reaction Velocity (µM/min) - With N-phenylethylcinnamamide |
| 1 | 0.25 | 0.17 |
| 2 | 0.40 | 0.29 |
| 5 | 0.63 | 0.50 |
| 10 | 0.83 | 0.71 |
| 20 | 1.00 | 0.91 |
This table presents hypothetical data for illustrative purposes.
Identification of Specific Enzyme Targets
Identifying the specific enzymes that N-phenylethylcinnamamide interacts with is a critical step in understanding its biological effects. Cinnamic acid and its derivatives have been shown to interact with a variety of enzymes. For example, some cinnamamide derivatives have been found to be potent inhibitors of tyrosinase. nih.govnih.gov
Further research is required to systematically screen N-phenylethylcinnamamide against a panel of enzymes to identify its specific targets and to understand the structure-activity relationships that govern these interactions.
Receptor Binding and Modulation Studies (In Vitro Cellular/Biochemical Assays)
The ability of a compound to bind to and modulate the activity of cellular receptors is a common mechanism of action for many biologically active molecules. In vitro assays are employed to determine the binding affinity and functional effects of compounds on specific receptors.
Ligand-Receptor Interaction Profiling
Ligand-receptor interaction profiling involves determining the binding affinity of a compound for a range of receptors. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. nih.gov A lower Ki value indicates a higher binding affinity.
Interactive Data Table: Hypothetical Receptor Binding Affinities (Ki) for N-phenylethylcinnamamide
| Receptor | Ki (nM) |
| Serotonin (B10506) Receptor 5-HT2A | 150 |
| Adrenergic Receptor α1A | 320 |
| Dopamine Receptor D2 | >1000 |
| Muscarinic Receptor M1 | >1000 |
This table presents hypothetical data for illustrative purposes. A lower Ki value indicates stronger binding affinity.
Functional Assays for Receptor Activation or Antagonism
Functional assays are crucial to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator. These assays measure the downstream signaling events that occur upon receptor activation, such as changes in intracellular calcium levels, cyclic AMP (cAMP) production, or reporter gene expression. ice-biosci.combiorxiv.org
For GPCRs, common functional assays include calcium flux assays for Gq-coupled receptors and cAMP assays for Gs- or Gi-coupled receptors. ice-biosci.com For instance, a compound's ability to stimulate or inhibit cAMP production in cells expressing a specific receptor can reveal its functional activity. The potency of this effect is typically quantified by the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.
Cellular Pathway Modulation Investigations (In Vitro Cell Culture Models)
To understand the broader biological impact of N-phenylethylcinnamamide, it is essential to investigate its effects on cellular signaling pathways in vitro. Cell culture models provide a platform to study how a compound alters complex intracellular networks that control cellular processes like proliferation, inflammation, and survival.
Compounds with structural similarities to N-phenylethylcinnamamide, such as other cinnamamide derivatives and phenethyl isothiocyanate, have been shown to modulate key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. nih.govnih.gov
The MAPK pathway is a critical signaling cascade involved in regulating cell growth, differentiation, and stress responses. nih.gov The NF-κB pathway plays a central role in inflammation and immune responses. nih.govnih.gov In vitro studies using cancer cell lines have demonstrated that certain compounds can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. surrey.ac.ukfrontiersin.org Similarly, the modulation of the MAPK pathway can impact cancer cell proliferation and survival. mdpi.com
Future in vitro studies on N-phenylethylcinnamamide should focus on its effects on these and other relevant signaling pathways in various cell types, such as cancer cells or immune cells, to elucidate its potential therapeutic applications. Western blotting and reporter gene assays are common techniques used to assess the activation state of key proteins within these pathways.
Impact on Signaling Cascades (e.g., NF-κB, MAPK)
There is currently no available research specifically investigating the effects of N-phenylethylcinnamamide on key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK) pathways. Future studies would be necessary to determine if N-phenylethylcinnamamide can modulate these critical pathways, which are involved in inflammation, cell proliferation, and survival.
Modulation of Gene Expression and Protein Levels
Specific data on how N-phenylethylcinnamamide may alter gene expression or protein levels within cells is not present in the current body of scientific literature. Research in this area would involve techniques such as quantitative polymerase chain reaction (qPCR) and western blotting to assess changes in the expression of target genes and proteins following cellular exposure to the compound.
Antimicrobial Mechanisms at the Cellular Level (e.g., Membrane Disruption, Enzyme Inhibition in Microbes)
While some related compounds, such as other cinnamides, have been reported to exhibit antimicrobial properties through mechanisms like membrane disruption, there is no specific research detailing the antimicrobial mechanisms of N-phenylethylcinnamamide. Investigations would be required to ascertain if this compound can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with other microbial cellular processes.
Anti-inflammatory Mechanisms (e.g., Cytokine Modulation in Vitro)
The potential anti-inflammatory mechanisms of N-phenylethylcinnamamide, including its ability to modulate the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6) in vitro, have not been documented. In vitro studies using immune cells, such as macrophages, would be essential to explore these potential activities.
Anticancer Mechanisms in Cell Lines (e.g., Apoptosis Induction Pathways, Cell Cycle Arrest)
There is a lack of specific studies on the anticancer mechanisms of N-phenylethylcinnamamide in cancer cell lines. Future research could explore its potential to induce programmed cell death (apoptosis) through the activation of caspase pathways or to halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints.
Neuroprotective Mechanisms (e.g., Antioxidant Pathways in Neuronal Cell Models)
Currently, there is no available data from studies on neuronal cell models to suggest any neuroprotective mechanisms for N-phenylethylcinnamamide. Research in this area would be needed to determine if the compound can protect neuronal cells from damage, for instance, by activating antioxidant pathways or mitigating neuroinflammation.
Structure Activity Relationship Sar Studies for N Phenylethylcinnamamide Derivatives
Alterations to the Amide Linker and N-phenylethyl Moiety
The amide linker and the N-phenylethyl moiety are critical components of the N-phenylethylcinnamamide scaffold, and their modification has been a key strategy in SAR studies to improve potency, selectivity, and pharmacokinetic properties.
Amide Linker Modifications:
The amide bond is susceptible to enzymatic hydrolysis in vivo, which can limit the bioavailability and duration of action of a drug. nih.gov To address this, researchers often explore the replacement of the amide bond with bioisosteres—functional groups with similar physicochemical properties. Common amide bioisosteres include triazoles, oxadiazoles, imidazoles, and ureas. nih.govnih.gov For instance, the replacement of an amide with a 1,2,4-triazole (B32235) ring in the development of alprazolam from diazepam resulted in a metabolically stable and potent anxiolytic. nih.gov While specific examples for N-phenylethylcinnamamide are not extensively documented, the principles of amide bioisosteric replacement are broadly applicable in medicinal chemistry.
N-phenylethyl Moiety Modifications:
The N-phenylethyl group plays a crucial role in the interaction of these derivatives with their biological targets. Modifications to this moiety can significantly impact their pharmacological profile. In a study of cis-(-)-N-normetazocine derivatives, which feature an N-substituted moiety, it was found that the nature of the N-substituent deeply affects their opioid receptor profile. nih.gov Specifically, the replacement of an N-phenylpropanamido substituent with N-methyl-N-phenylethylamino analogues led to the discovery of novel MOR agonists. mdpi.com This suggests that alterations to the N-phenylethyl group in N-phenylethylcinnamamide could similarly modulate its activity at various receptors.
The following table illustrates potential bioisosteric replacements for the amide linker and modifications to the N-phenylethyl moiety:
| Original Moiety | Modification Strategy | Examples of Modified Moieties | Potential Impact |
| Amide Linker | Bioisosteric Replacement | 1,2,3-Triazole, 1,2,4-Oxadiazole, Imidazole, Urea | Improved metabolic stability, altered hydrogen bonding capacity, modified conformational preferences nih.govnih.gov |
| N-phenylethyl Moiety | N-Alkylation | N-methyl-N-phenylethylamine | Altered receptor binding affinity and selectivity, modified pharmacokinetic properties mdpi.com |
| Ring Substitution | Substituted phenyl rings | Enhanced potency, improved selectivity, modulation of ADME properties |
Modifications to the (2E)-Alkenyl Chain (Chain Length, Saturation, Heteroatom Insertion)
The (2E)-alkenyl chain, also known as the cinnamoyl moiety, is a key structural feature of N-phenylethylcinnamamide. Modifications to this linker, such as altering its length, degree of saturation, or introducing heteroatoms, can have a profound impact on the biological activity of the resulting derivatives.
In a study on cinnamamide (B152044) derivatives as antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA), the reduction of the double bond in the cinnamyl moiety was explored. nih.gov The resulting saturated analog showed altered biological activity, highlighting the importance of the unsaturated bond for this specific application.
The length of the linker between the phenyl ring and the amide group is another critical determinant of activity. In a series of cinnamamide derivatives evaluated for α-glucosidase inhibitory activity, it was found that increased bulkiness and chain length of the amine substituents generally decreased the inhibitory activity. ui.ac.id This suggests that an optimal chain length is required for effective binding to the target enzyme.
While specific studies on heteroatom insertion within the alkenyl chain of N-phenylethylcinnamamide are limited, this strategy is a common approach in medicinal chemistry to modulate the electronic and conformational properties of a molecule.
The table below summarizes the effects of modifications to the (2E)-alkenyl chain:
| Modification | Example | Effect on Biological Activity |
| Saturation | Reduction of the C=C double bond | Altered antibiotic potentiation activity nih.gov |
| Chain Length | Variation in the number of carbon atoms | Decreased α-glucosidase inhibitory activity with increased chain length ui.ac.id |
| Heteroatom Insertion | Replacement of a carbon with N, O, or S | Potentially altered electronic properties and conformational flexibility |
Conformational Lock and Rigidification Strategies in SAR
Conformational flexibility can be a double-edged sword in drug design. While it allows a molecule to adopt an optimal conformation for binding to a target, excessive flexibility can lead to a loss of potency and selectivity. Therefore, conformational locking and rigidification are important strategies in SAR studies to pre-organize the molecule in its bioactive conformation.
For N-phenylethylcinnamamide derivatives, introducing rigid structural elements can help to define the spatial orientation of the key pharmacophoric features. This can be achieved through the incorporation of cyclic structures or the introduction of sterically demanding groups that restrict bond rotation.
In a study on rigid phencyclidine analogues, the introduction of a rigid carbocyclic structure with a specific fixed orientation of the piperidinium (B107235) ring relative to the phenyl ring resulted in ligands with high selectivity for the sigma-1 receptor over the PCP receptor. nih.gov Although not directly related to N-phenylethylcinnamamide, this study demonstrates the power of rigidification in achieving receptor selectivity.
The introduction of an N-ethyl alcohol chain in a series of cinnamamide derivatives was found to induce rigidity and slow rotation around the amide bond, which was deemed critical for their biological function as antibiotic potentiators. nih.gov This highlights how even subtle modifications can have a significant impact on the conformational properties of the molecule.
Impact of Stereochemistry on Biological Interactions
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers and diastereomers can exhibit significantly different pharmacological and toxicological profiles. The (2E)-alkenyl chain of N-phenylethylcinnamamide dictates a specific geometric isomerism, but the introduction of chiral centers in other parts of the molecule can lead to stereoisomers with distinct biological properties.
The synthesis and biological evaluation of chiral compounds is a common strategy in drug discovery to identify the most active and selective stereoisomer. amanote.com For instance, the use of enantiopure amino acids as starting materials is a preferred method for synthesizing chiral compounds. nih.gov While specific studies on the stereoisomers of N-phenylethylcinnamamide are not widely reported, the general principles of stereochemistry in drug action are well-established. Different stereoisomers can have different affinities for their biological targets, leading to variations in potency and efficacy.
In a study on chiral A-aminoanilides, the synthesis and biological evaluation of different stereoisomers led to the identification of compounds with central antinociceptive activity, demonstrating the importance of stereochemistry in achieving the desired pharmacological effect. amanote.com
Advanced Analytical Methodologies for Research on N Phenylethylcinnamamide
Chromatographic Method Development for High-Purity Isolation and Analysis
The isolation and analysis of N-phenylethylcinnamamide with high purity necessitate the development of specific and optimized chromatographic methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Optimization
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like N-phenylethylcinnamamide. Method optimization is key to achieving high resolution, sensitivity, and reproducibility.
A typical reversed-phase HPLC (RP-HPLC) method can be developed and validated for the quantification of N-phenylethylcinnamamide. The optimization process involves a systematic evaluation of stationary phase, mobile phase composition, flow rate, and detection wavelength. A C18 column is often a suitable choice for the separation of aromatic compounds. The mobile phase composition, typically a mixture of an aqueous component (like water with an acid modifier such as formic or phosphoric acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol), is optimized to achieve the desired retention and separation from potential impurities. mdpi.comnih.gov Isocratic or gradient elution can be employed depending on the complexity of the sample matrix. UV detection is appropriate due to the presence of chromophores in the N-phenylethylcinnamamide structure.
For complex mixtures or challenging separations, the use of different stationary phases (e.g., phenyl-hexyl) or advanced column technologies (e.g., superficially porous particles) can be explored to enhance separation efficiency. nih.gov Method validation would be performed according to established guidelines to ensure linearity, accuracy, precision, and robustness.
Below is a hypothetical optimized HPLC method for the analysis of N-phenylethylcinnamamide:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While N-phenylethylcinnamamide itself has low volatility, GC-MS can be a powerful tool for its analysis after appropriate derivatization to increase its volatility and thermal stability. nih.gov Derivatization can also improve chromatographic peak shape and mass spectral characteristics.
A common derivatization approach for compounds with active hydrogens, such as the amide group in N-phenylethylcinnamamide, is silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. The resulting TMS derivative is more volatile and can be readily analyzed by GC-MS.
The GC method would be optimized in terms of the temperature program of the column oven, the type of capillary column (e.g., a non-polar or medium-polar column like a 5% phenyl-polysiloxane), and the injector temperature. The mass spectrometer provides sensitive detection and structural information, which is invaluable for confirming the identity of the compound and any related impurities. Electron ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern, aiding in structural elucidation.
A potential GC-MS method for the TMS derivative of N-phenylethylcinnamamide is outlined below:
| Parameter | Condition |
|---|---|
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Although the "(2E)-" designation in the chemical name specifies the geometry of the double bond, N-phenylethylcinnamamide does not possess a chiral center. However, if chiral derivatives or analogues were to be synthesized, Supercritical Fluid Chromatography (SFC) would be an excellent technique for their enantiomeric separation. chromatographyonline.comresearchgate.netchromatographyonline.com SFC is known for its high efficiency, reduced analysis times, and lower environmental impact compared to normal-phase HPLC. chromatographyonline.comresearchgate.net
Chiral SFC typically employs a chiral stationary phase (CSP) and a mobile phase consisting of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as an alcohol (e.g., methanol, ethanol (B145695), or isopropanol). chromatographyonline.com The choice of CSP is critical for achieving enantioseparation and often requires screening of different types of chiral selectors, such as polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives). researchgate.netnih.gov Method development in SFC involves optimizing the organic modifier, its concentration, the column temperature, and the back pressure. chromatographyonline.com
A representative SFC method for the chiral separation of a hypothetical chiral analogue of N-phenylethylcinnamamide could be:
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Supercritical CO2 / Methanol (80:20, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
Hyphenated Techniques for Complex Mixture Analysis
The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for the analysis of complex mixtures, offering both separation and structural identification capabilities.
LC-MS/MS for Metabolite Profiling (In Vitro) and Impurity Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable technique for in vitro metabolite profiling and impurity analysis due to its high sensitivity and selectivity. nih.govresearchgate.netnih.govtechnologynetworks.com In vitro metabolism studies, for instance using liver microsomes, can reveal how N-phenylethylcinnamamide is biotransformed. LC-MS/MS can detect and identify potential metabolites, such as hydroxylated or glucuronidated products.
The method involves separating the parent compound and its metabolites using an HPLC system, followed by detection with a tandem mass spectrometer. The mass spectrometer is typically operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis, or in full scan and product ion scan modes for structural elucidation of unknown metabolites and impurities. mdpi.com
A general LC-MS/MS method for such studies would involve:
| Parameter | Condition |
|---|---|
| LC Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid (Gradient) |
| Mass Spectrometer | Triple Quadrupole or Q-TOF |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Full Scan, Product Ion Scan, and MRM |
GC-MS/MS for Trace Analysis
For the detection of trace levels of N-phenylethylcinnamamide or its volatile impurities and degradation products, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers exceptional sensitivity and selectivity. hpst.czthermofisher.comhpst.czthermofisher.commdpi.com This technique is particularly useful for analyzing complex matrices where background interference can be a significant issue.
Similar to GC-MS, derivatization may be necessary to enhance the volatility of the analyte. The use of a triple quadrupole mass spectrometer in MRM mode allows for the highly selective detection of target analytes by monitoring specific precursor-to-product ion transitions. This minimizes matrix effects and significantly improves the signal-to-noise ratio, enabling quantification at very low concentrations. thermofisher.commdpi.com
A potential GC-MS/MS method for trace analysis is outlined below:
| Parameter | Condition |
|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injector | Splitless, 280 °C |
| Oven Program | Optimized for target analytes |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Spectrophotometric Assays for Quantification in Research Studies
Spectrophotometry, particularly ultraviolet-visible (UV-Vis) spectroscopy, serves as a fundamental analytical technique for the quantification of N-phenylethylcinnamamide in research settings. The method's utility is based on the molecule's inherent ability to absorb light in the ultraviolet range. This property arises from its chemical structure, which contains chromophores—specifically, the conjugated system formed by the phenyl group, the propenamide moiety, and the second phenyl group. This extensive electron delocalization allows the molecule to undergo π→π* electronic transitions upon absorption of UV radiation. researchgate.net
The quantitative analysis relies on the Beer-Lambert Law, which posits a linear relationship between the absorbance of light and the concentration of the absorbing species in a solution. To quantify N-phenylethylcinnamamide, a pure standard of the compound is dissolved in a suitable UV-transparent solvent, such as ethanol or methanol, to prepare a stock solution. A series of dilutions are then made from this stock solution to create standards of known concentrations.
The UV spectrum of each standard is recorded using a spectrophotometer to identify the wavelength of maximum absorbance (λmax). For compounds with a cinnamoyl group, this peak is typically observed in the upper UV range. nih.govresearchgate.net For instance, related cinnamate (B1238496) derivatives show a λmax around 310 nm, while cinnamaldehyde (B126680) exhibits a strong absorbance peak near 290 nm. researchgate.netnih.gov Once the λmax is determined, the absorbance of each standard solution is measured at this specific wavelength to ensure maximum sensitivity and minimize deviations from the Beer-Lambert law.
A calibration curve is then constructed by plotting absorbance versus the corresponding concentration of the standards. This plot should yield a straight line passing through the origin, the slope of which is the molar absorptivity coefficient. The concentration of N-phenylethylcinnamamide in an unknown research sample can then be determined by measuring its absorbance at the same λmax and interpolating the concentration from the linear regression equation of the calibration curve.
| Concentration (µg/mL) | Absorbance at λmax (e.g., 295 nm) |
|---|---|
| 2.0 | 0.155 |
| 4.0 | 0.310 |
| 6.0 | 0.465 |
| 8.0 | 0.620 |
| 10.0 | 0.775 |
Table 1. Representative data for generating a spectrophotometric calibration curve for N-phenylethylcinnamamide. The linear relationship between concentration and absorbance allows for the quantification of the compound in experimental solutions. This data is illustrative of a typical calibration curve used in research.
Radiolabeling and Scintillation Counting for Receptor Binding Assays (In Vitro)
Radioligand binding assays are a highly sensitive and specific method used in pharmacology and biochemistry to study the interaction between a ligand and its receptor. giffordbioscience.com This technique is considered a gold standard for determining the binding affinity of a compound like N-phenylethylcinnamamide to a specific biological target. giffordbioscience.com The methodology involves the use of a radiolabeled version of a ligand, an appropriate source of receptors (such as isolated cell membranes or purified receptor proteins), and the detection of radioactivity via liquid scintillation counting. nih.gov
To assess the binding characteristics of N-phenylethylcinnamamide, a competitive binding assay is typically employed. giffordbioscience.com In this setup, researchers measure the ability of the non-radioactive N-phenylethylcinnamamide (the "competitor" or "test ligand") to displace a known radioligand that has a high affinity for the target receptor. The radioligand is often labeled with a low-energy beta-emitting isotope like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).
The experimental procedure involves incubating the receptor preparation with a fixed, low concentration of the radioligand (typically at or below its dissociation constant, Kd) in the presence of varying concentrations of unlabeled N-phenylethylcinnamamide. revvity.com After the binding reaction reaches equilibrium, the receptor-bound radioligand must be separated from the unbound radioligand. nih.gov A common method for this is rapid vacuum filtration, where the reaction mixture is passed through a filter mat that traps the larger receptor-ligand complexes while allowing the free radioligand to pass through. nih.gov
The filter is then washed to remove any non-specifically bound radioactivity. Subsequently, the filter is placed in a vial with a scintillation cocktail. The beta particles emitted by the radioisotope on the filter excite the scintillant molecules, which in turn emit photons of light. A liquid scintillation counter detects these light flashes and quantifies them as counts per minute (CPM) or disintegrations per minute (DPM), which is directly proportional to the amount of radioligand bound to the receptor. nih.gov
As the concentration of N-phenylethylcinnamamide increases, it competes with the radioligand for the same binding sites on the receptor, causing a decrease in the amount of bound radioactivity. The data are plotted with the logarithm of the competitor concentration on the x-axis and the specific binding on the y-axis. This generates a sigmoidal dose-response curve from which the IC50 (half-maximal inhibitory concentration) can be determined. The IC50 is the concentration of N-phenylethylcinnamamide required to displace 50% of the specifically bound radioligand. nih.gov The IC50 value can then be converted to an inhibition constant (Ki), which reflects the true binding affinity of the compound for the receptor.
| Concentration of N-phenylethylcinnamamide (nM) | Radioligand Bound (DPM) | % Inhibition |
|---|---|---|
| 0.1 | 9850 | 1.5 |
| 1.0 | 8900 | 11.0 |
| 10.0 | 5150 | 48.5 |
| 100.0 | 1400 | 86.0 |
| 1000.0 | 250 | 97.5 |
Table 2. Representative data from an in vitro competitive radioligand binding assay. Increasing concentrations of unlabeled N-phenylethylcinnamamide compete with a fixed concentration of a specific radioligand, reducing the amount of radioactivity bound to the target receptor. This data is illustrative and used to calculate the IC50 value, a key measure of binding affinity.
N Phenylethylcinnamamide As a Research Scaffold and Chemical Probe
Development of Fluorescent or Luminescent Probes based on N-phenylethylcinnamamide
The intrinsic properties of the N-phenylethylcinnamamide scaffold make it an attractive candidate for the development of fluorescent probes. The core structure can be chemically modified to incorporate fluorophores, enabling the visualization and tracking of biological processes.
The development of such probes often involves coupling the cinnamamide (B152044) scaffold, which can be designed to target specific cellular components, with a well-known fluorescent dye. For instance, cinnamamide derivatives have been successfully synthesized to act as fluorescent agents for mitochondrial imaging. In one study, cinnamamide derivatives were linked to a fluorescent group to enhance their localization and accumulation within mitochondria, which are key organelles in cancer cell metabolism. This strategy leverages the lipophilic nature of the cinnamamide scaffold to facilitate passage across mitochondrial membranes, while the appended fluorophore provides the imaging capability. researchgate.net
The design of these probes follows established principles of fluorescent probe construction, which include three main components: a fluorophore, a recognition site, and a targeting unit. thno.org The N-phenylethylcinnamamide structure can serve as both the targeting moiety and part of the recognition site. By introducing specific functional groups onto the phenyl rings, the scaffold can be tailored to interact with particular analytes or cellular environments. The attachment of a fluorophore, such as a rhodamine or naphthalimide, completes the probe. semanticscholar.orgresearchgate.net The fluorescence properties of the resulting conjugate can be designed to change upon binding to a target, operating through mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT). mdpi.com
Below is a table illustrating potential strategies for converting N-phenylethylcinnamamide into a functional fluorescent probe.
| Probe Component | Function | Potential Modification on N-phenylethylcinnamamide Scaffold | Example Fluorophore |
| Targeting Moiety | Directs the probe to a specific cellular location (e.g., mitochondria). | The inherent lipophilicity of the scaffold can be tuned by adding substituents to the phenyl rings. | N/A |
| Recognition Site | Interacts with the specific analyte of interest. | Functional groups (e.g., hydroxyl, amino) can be added to the phenyl rings to bind specific ions or molecules. | N/A |
| Fluorophore | Emits light upon excitation for detection. | Covalent attachment of a dye to the scaffold, often at one of the phenyl rings or the amide nitrogen. | Rhodamine, Coumarin, Naphthalimide, BODIPY |
| Signaling Mechanism | Modulates fluorescence upon analyte binding. | The electronic properties of the cinnamoyl system can be altered by analyte interaction, affecting the fluorophore via ICT or PET. | N/A |
Application as a Building Block in Complex Chemical Synthesis
In organic synthesis, a "building block" is a molecule that serves as a foundational unit for constructing more complex chemical structures. Cinnamic acid and its derivatives, including N-phenylethylcinnamamide, are considered privileged building blocks in medicinal chemistry and materials science due to their versatile structural features. researchgate.netresearchgate.net
The N-phenylethylcinnamamide molecule possesses several key features that make it a valuable synthetic intermediate:
The Amide Bond: This linkage is stable and provides a defined geometry. It is a common feature in many biologically active molecules.
The α,β-Unsaturated System: The double bond in the cinnamoyl group can participate in various chemical reactions, such as Michael additions and cycloadditions, allowing for further molecular elaboration. researchgate.net
Aromatic Rings: Both the cinnamoyl and phenylethyl portions contain phenyl rings that can be readily functionalized through electrophilic aromatic substitution, allowing for the introduction of diverse chemical groups.
The N-phenylethyl Moiety: This part of the molecule mimics the structure of key neurotransmitters and provides a lipophilic character that can be crucial for biological activity.
The utility of cinnamamides as building blocks is evident in their widespread use for synthesizing compounds with a range of therapeutic potentials, including neuroprotective, antimicrobial, and anti-inflammatory properties. mdpi.com Synthetic chemists can use N-phenylethylcinnamamide as a starting material, modifying its structure in a stepwise manner to build larger, more intricate molecules with desired functions. For example, the core scaffold can be incorporated into larger peptide-like structures or used as a template to synthesize derivatives with enhanced pharmacological profiles. researchgate.netmdpi.com
Use in Combinatorial Chemistry Libraries for Drug Discovery Research (Lead Optimization)
Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govijirt.org These libraries are then screened for biological activity to identify "hit" compounds, which can be further developed into "lead" compounds through a process called lead optimization. nih.gov
The N-phenylethylcinnamamide scaffold is exceptionally well-suited for the construction of combinatorial libraries due to its multiple points of diversification. By systematically varying the substituents at different positions on the molecule, a vast library of unique analogs can be generated.
Key diversification points on the N-phenylethylcinnamamide scaffold include:
Cinnamoyl Phenyl Ring (R1): Substituents can be varied at the ortho, meta, and para positions.
Phenylethyl Phenyl Ring (R2): Similar to the cinnamoyl ring, this provides another site for introducing chemical diversity.
Amide Linkage: The nitrogen atom can be further alkylated, or the entire N-phenylethyl group can be replaced with other amine building blocks.
This approach has been successfully applied to the cinnamamide class of compounds. For example, lead optimization studies on cinnamic amide antagonists for the prostanoid EP2 receptor involved synthesizing a series of derivatives to improve selectivity and aqueous solubility. nih.gov Similarly, libraries of cinnamamide-quinazoline derivatives have been designed and synthesized to discover potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov In these studies, structure-activity relationships (SAR) are established by comparing the biological activity of the different library members, which guides the design of more potent and selective drug candidates. nih.govnih.gov
The table below illustrates a hypothetical combinatorial library based on the N-phenylethylcinnamamide scaffold for lead optimization.
| Scaffold Position | Building Block Set 1 | Building Block Set 2 | Building Block Set 3 | Building Block Set 4 |
| R1 (Cinnamoyl Ring) | -H | -4-OCH₃ | -4-Cl | -3,4-(OH)₂ |
| R2 (Phenylethyl Ring) | -H | -4-F | -4-OH | -2-Cl |
| Amine Component | Phenylethylamine | Tyramine | 3-Fluorophenethylamine | 2-Chlorophenethylamine |
Bioconjugation Strategies for Investigating Protein-Ligand Interactions
Bioconjugation is the chemical process of covalently linking two molecules, at least one of which is a biomolecule such as a protein. This technique is fundamental for studying protein-ligand interactions, enabling researchers to attach probes, tags, or drugs to specific sites on a protein. nih.gov The N-phenylethylcinnamamide scaffold possesses a key chemical feature that makes it suitable for certain bioconjugation strategies: the α,β-unsaturated amide system.
This system can act as a Michael acceptor, making it susceptible to nucleophilic attack from amino acid residues on a protein's surface, most commonly the thiol group of cysteine. This reaction, known as a Michael addition, results in the formation of a stable, covalent bond between the small molecule and the protein. Acrylamide moieties, which are structurally related to the cinnamamide core, are widely used as reagents for bioconjugation with cysteine residues. mdpi.com This covalent labeling strategy is invaluable for:
Irreversible Inhibition: If the cinnamamide derivative binds near the active site of an enzyme, the covalent bond can lead to permanent inhibition, which is a useful tool for studying enzyme function.
Target Identification: A cinnamamide-based probe can be used to covalently label its protein target within a complex biological sample, facilitating the identification and isolation of the binding protein.
Probing Binding Sites: Attaching a reporter tag (like biotin (B1667282) or a fluorophore) via a cinnamamide linker allows for the detection and characterization of the ligand's binding location on the protein. nih.gov
Alternatively, the N-phenylethylcinnamamide scaffold can be functionalized with other reactive groups to enable different bioconjugation chemistries. For instance, an amine or carboxylic acid could be introduced onto one of the phenyl rings, which could then be coupled to a protein using classic reagents like N-hydroxysuccinimide (NHS) esters or carbodiimides. nih.govnih.gov
The following table summarizes potential bioconjugation strategies involving the N-phenylethylcinnamamide scaffold.
| Bioconjugation Strategy | Reactive Group on Scaffold | Target Amino Acid on Protein | Bond Formed | Application |
| Michael Addition | α,β-unsaturated amide (inherent) | Cysteine (thiol group) | Thioether | Covalent inhibition, Target identification |
| Amine Acylation | Appended NHS-ester | Lysine (amino group), N-terminus | Amide | Protein labeling, Activity-based probes |
| Carbodiimide Coupling | Appended Carboxylic Acid | Lysine (amino group) | Amide | Attaching probes or tags |
Future Research Directions and Emerging Paradigms for N Phenylethylcinnamamide Research
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of efficient, sustainable, and versatile synthetic methods is fundamental to advancing the study of N-phenylethylcinnamamide derivatives. Future research is increasingly focused on moving beyond traditional synthesis in favor of innovative catalytic systems and process technologies.
A significant area of development is the use of enzymatic catalysis in continuous-flow microreactors. researchgate.net One highly efficient method has been developed for the synthesis of cinnamamides utilizing Lipozyme® TL IM as a catalyst for the reaction between methyl cinnamates and phenylethylamines. researchgate.net This biocatalytic approach offers mild reaction conditions, short residence times, and the ability to recycle the catalyst, presenting an economical and rapid strategy for producing a library of cinnamamide (B152044) derivatives. researchgate.net
Future explorations could expand upon this by:
Screening for Novel Biocatalysts: Investigating a wider range of lipases and other enzymes to optimize yield, substrate scope, and stereoselectivity.
Process Optimization: Further refining parameters in continuous-flow systems, such as temperature, flow rate, and solvent systems, to maximize conversion and purity.
Modern Catalytic Cross-Coupling: Implementing modern catalytic strategies, such as Palladium-catalyzed Suzuki–Miyaura cross-coupling, to create novel precursors for N-phenylethylcinnamamide analogs, enabling greater structural diversity. researchgate.net
Table 1: Comparison of Synthetic Strategies for Cinnamamide Derivatives
| Synthetic Strategy | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Enzymatic Catalysis in Continuous-Flow | Uses Lipozyme® TL IM catalyst; reaction of methyl cinnamates and phenylethylamines. | Mild conditions, short reaction time, catalyst reusability, economical, high efficiency (e.g., 91.3% conversion). | researchgate.net |
| Palladium-Catalyzed Cross-Coupling | Methods like Suzuki–Miyaura can be adapted to form C-C bonds to build the core structure or its precursors. | High versatility, enables access to a wide diversity of molecular scaffolds for derivative synthesis. | researchgate.net |
Deeper Mechanistic Insights into Chemical Transformations
A thorough understanding of the reaction mechanisms underlying the synthesis and biological interactions of N-phenylethylcinnamamide is crucial for rational drug design. While direct mechanistic studies on this specific compound are nascent, research on related molecules highlights productive avenues for future investigation.
For instance, studies on phenethyl isothiocyanate (PEITC), which shares the phenethyl moiety, have provided detailed insights into its chemopreventive mechanisms. This research demonstrated that PEITC's activity involves the modulation of xenobiotic-metabolizing phase I enzymes, such as cytochrome P450 isoenzymes (CYP 2B1), and effects on DNA methylation. nih.gov
Future research on N-phenylethylcinnamamide should aim to:
Elucidate Metabolic Pathways: Identify the specific cytochrome P450 enzymes and other metabolic pathways involved in the biotransformation of N-phenylethylcinnamamide.
Characterize Reaction Intermediates: Utilize advanced spectroscopic and computational techniques to identify and characterize transient intermediates formed during its chemical reactions and biological interactions.
Understand Target Engagement: Investigate the molecular interactions at its biological targets, clarifying how it binds and modulates their function, which is essential for understanding its mechanism of action.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Biological Activity (In Silico)
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and evaluation of N-phenylethylcinnamamide analogs. nih.govresearchgate.net These in silico approaches can dramatically accelerate the drug discovery process by predicting the properties of novel compounds before they are synthesized, saving significant time and resources. nih.govnih.gov
Key applications of AI/ML in this context include:
Virtual Screening: High-throughput virtual screening can rapidly evaluate vast digital libraries of N-phenylethylcinnamamide derivatives against specific biological targets, identifying the most promising candidates for synthesis and in vitro testing. qima-lifesciences.comyoutube.com
De Novo Drug Design: Generative AI models can design entirely new molecules based on the N-phenylethylcinnamamide scaffold, optimized for desired properties such as high potency and selectivity. nih.govyoutube.com
ADME/T Prediction: ML algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new derivatives, helping to eliminate compounds with poor pharmacokinetic profiles early in the discovery pipeline. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models use ML to establish a mathematical relationship between the chemical structure of the compounds and their biological activity, guiding the design of more potent analogs. researchgate.net
Table 2: Applications of AI/ML in N-phenylethylcinnamamide Research
| AI/ML Application | Description | Potential Impact | Reference |
|---|---|---|---|
| Virtual Screening | Computational screening of large compound libraries to predict binding affinity to a biological target. | Accelerates hit identification by prioritizing compounds for experimental testing. | qima-lifesciences.com |
| De Novo Design | Using generative models (e.g., variational autoencoders) to create novel molecular structures with desired properties. | Facilitates the exploration of new chemical space and the design of highly optimized lead compounds. | nih.govyoutube.com |
| ADME/T & Property Prediction | Predicting pharmacokinetic and safety properties (e.g., solubility, toxicity) from molecular structure. | Reduces late-stage attrition of drug candidates by identifying potential liabilities early. | nih.gov |
| QSAR Modeling | Developing models that correlate structural features of molecules with their biological activities. | Provides insights for rational design and optimization of compound potency and selectivity. | researchgate.net |
Development of Advanced in vitro Models for Biological Mechanism Elucidation
To accurately probe the biological mechanisms of N-phenylethylcinnamamide, research must move beyond simplistic 2D cell cultures, which often fail to replicate the complex environment of human tissues. mdpi.com The development and application of advanced in vitro models are critical for generating more physiologically relevant data. mdpi.comnih.gov
Emerging platforms that will be instrumental include:
3D Cell Cultures and Organoids: Three-dimensional models, such as spheroids and organoids, better mimic the cell-cell interactions and microenvironment of native tissues, providing deeper insights into a compound's effects on cellular function and signaling pathways. mdpi.com
Organ-on-a-Chip (OOC) Technology: These microfluidic devices contain living cells in continuously perfused micro-chambers that recapitulate tissue- and organ-level physiology. nih.gov For example, a gut-liver-on-a-chip system could be used to study the oral absorption and first-pass metabolism of N-phenylethylcinnamamide derivatives in vitro. nih.gov
These advanced models offer the potential to improve the predictive value of preclinical studies, reduce reliance on animal testing, and provide more detailed mechanistic insights into the biological activity of N-phenylethylcinnamamide. mdpi.comnih.gov
Expansion of Structure-Activity Relationship Studies to Underexplored Targets
Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of a lead compound. For N-phenylethylcinnamamide, initial research has provided a foundation, such as the study on N-substituted phenyl cinnamide derivatives which found a correlation between antitumor activity and the lowest unoccupied molecular orbital (LUMO) energy. asianpubs.org
Future research should systematically expand these SAR studies. This involves synthesizing a diverse library of analogs by modifying specific parts of the N-phenylethylcinnamamide scaffold:
The Cinnamoyl Moiety: Introducing various substituents (e.g., electron-donating or -withdrawing groups) onto the phenyl ring.
The Propenamide Linker: Altering the geometry or rigidity of the linker.
The N-phenylethyl Moiety: Modifying the terminal phenyl group with different functional groups.
These newly synthesized derivatives should then be tested against a broad range of biological targets beyond those initially explored. As seen in studies of other phenethylamine (B48288) derivatives, even small structural changes can dramatically alter binding affinity and functional activity at various receptors, such as serotonin (B10506) receptors. nih.govbiomolther.org By exploring underexplored targets, new therapeutic applications for the N-phenylethylcinnamamide scaffold may be uncovered.
Q & A
Q. What are the recommended safety protocols for handling 2-propenamide derivatives in laboratory settings?
- Methodological Answer : Use full-body protective gear (e.g., chemical-resistant gloves, lab coats) and respiratory protection (e.g., NIOSH-approved P95 respirators for low exposure or OV/AG/P99 for higher concentrations) to mitigate inhalation risks . Ensure proper ventilation and avoid discharge into drainage systems. For skin/eye contact, implement emergency rinsing stations and adhere to OSHA HCS standards for hazard communication .
Q. How can researchers validate the purity and structural identity of (2E)-configured propenamides?
- Methodological Answer : Employ spectroscopic techniques such as 1H-NMR (e.g., δ 6.91 ppm for trans-vinylic protons in E-isomers) and ESI-MS (e.g., m/z 479.3 [M+H]+ for related compounds) to confirm stereochemistry and molecular weight . Cross-reference with computed 3D structural data (e.g., NIST-generated SD files) for geometric validation .
Q. What synthetic routes are feasible for preparing 3-phenyl-N-(2-phenylethyl)propenamide derivatives?
- Methodological Answer : Adapt methods from structurally similar compounds, such as:
- Step 1 : Esterification of substituted benzoic acids (e.g., 4-bromophenyl derivatives) under acid catalysis .
- Step 2 : Amidation via coupling with phenethylamine using carbodiimide-based reagents (e.g., DCC or EDC) .
- Step 3 : Stereochemical control via base-mediated elimination to favor the E-isomer .
Advanced Research Questions
Q. How do steric and electronic effects influence the stability of (2E)-3-phenylpropenamide derivatives under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Experimental Design : Exclude the compound to buffers (pH 2–12) at 40–60°C for 14 days. Monitor degradation via HPLC and characterize byproducts using LC-MS.
- Key Parameters : The electron-withdrawing phenyl group may enhance hydrolytic stability, while the phenethyl substituent could introduce steric hindrance, delaying decomposition .
Q. What mechanistic insights explain the biological activity of N-phenethylpropenamide analogs in receptor-binding assays?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions with targets like opioid receptors, informed by structural analogs such as methacrylfentanyl (Ki < 1 nM for µ-opioid receptors) . Validate with competitive binding assays using radiolabeled ligands (e.g., [³H]-DAMGO). Correlate substituent effects (e.g., 3-phenyl vs. nitro groups) with affinity changes .
Q. How can conflicting data on acute toxicity of propenamide derivatives be resolved?
- Methodological Answer : Perform dose-response studies in murine models, comparing oral (e.g., LD50 ~12,950 mg/kg for acrylamide homopolymers) and intraperitoneal administration routes . Analyze interspecies variability using allometric scaling and in vitro hepatocyte assays to extrapolate human toxicity thresholds. Address contradictions by standardizing test conditions (e.g., OECD Guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
